6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime
Description
This compound features an imidazo[2,1-b][1,3]thiazole core substituted at the 6-position with a 4-bromophenyl group and at the 5-position with an oxime moiety linked via an O-{2-[3-(trifluoromethyl)phenoxy]ethyl} chain. Its structural complexity suggests applications in medicinal chemistry, particularly as a nuclear receptor modulator, given similarities to compounds like CITCO .
Properties
IUPAC Name |
(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3N3O2S/c22-16-6-4-14(5-7-16)19-18(28-8-11-31-20(28)27-19)13-26-30-10-9-29-17-3-1-2-15(12-17)21(23,24)25/h1-8,11-13H,9-10H2/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNLQLWGNVGMNN-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCCO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime represents a novel class of heterocyclic compounds with potential therapeutic applications. This article delves into its biological activity, synthesis, and structure-activity relationship (SAR), supported by relevant research findings and case studies.
Synthesis and Characterization
The synthesis of the compound typically involves the condensation of 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde with a suitable oxime precursor. Various methods have been employed to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structural integrity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole | HCT-15 | 1.61 ± 1.92 | |
| Similar Thiazole Derivative | A549 | <10 |
The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the cytotoxicity by improving interactions with cellular targets.
Antimicrobial Activity
The antimicrobial efficacy of related thiazole compounds has been documented extensively. The compound's structure suggests potential activity against both gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell membranes.
Analgesic and Anti-inflammatory Properties
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. In vivo studies using carrageenan-induced rat paw edema demonstrate that these compounds can effectively reduce inflammation.
| Compound | Test Model | Activity Comparison | Reference |
|---|---|---|---|
| 5c (related derivative) | Rat Paw Edema | Better than Diclofenac | |
| 5g (related derivative) | Rat Paw Edema | Comparable to Diclofenac |
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the binding interactions between these compounds and their biological targets. For example, docking simulations reveal that the compound exhibits strong binding affinity towards cyclooxygenase enzymes (COX-1/COX-2), which are crucial in mediating inflammatory responses.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring significantly influence biological activity. The presence of halogens (like bromine) or electron-withdrawing groups (like trifluoromethyl) enhances potency by increasing lipophilicity and improving binding interactions with target proteins.
Case Studies
Several case studies underscore the therapeutic potential of similar compounds:
- Case Study 1 : A study on a related imidazo[2,1-b][1,3]thiazole demonstrated a potent anticancer effect against breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.
- Case Study 2 : Another investigation revealed that a derivative exhibited marked anti-inflammatory effects in a mouse model of arthritis, suggesting its potential for treating chronic inflammatory diseases.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound often involves multi-step reactions starting from simpler thiazole and imidazole derivatives. For instance, the synthesis process can be optimized to yield high purity and yield through various organic reactions including bromination and oxime formation .
Anticancer Activity
Recent studies have highlighted the potential of imidazo-thiazole derivatives, including our compound of interest, in targeting cancer cells. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:
- Mechanism of Action : It is believed that these compounds interact with specific cellular targets involved in proliferation and survival pathways, potentially leading to apoptosis in cancer cells .
- Case Studies : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against breast cancer and leukemia cell lines, indicating a potential role as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Research indicates that derivatives exhibit varying degrees of effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence antimicrobial potency .
A comprehensive biological activity profiling was conducted using molecular docking studies to predict the interaction between the compound and its biological targets. The results indicated favorable binding affinities with various enzymes implicated in cancer progression and microbial resistance .
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole derivatives have shown low cytotoxicity in normal cell lines compared to their effects on cancerous cells, suggesting a selective action that could minimize side effects during therapeutic use .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes selective oxidation under controlled conditions. For example:
-
Oxidation to Carboxylic Acid :
Treatment with potassium permanganate (KMnO₄) in an acidic aqueous medium converts the aldehyde to a carboxylic acid derivative.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 60–70°C, 4 hrs | Aldehyde → Carboxylic acid |
Reduction Reactions
The aldehyde and oxime functionalities are susceptible to reduction:
-
Aldehyde Reduction :
Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol without affecting the oxime ether. -
Oxime Reduction :
Hydrogenation (H₂/Pd-C) selectively reduces the oxime to an amine.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| NaBH₄ | MeOH, RT, 2 hrs | Aldehyde → Alcohol | |
| H₂/Pd-C | EtOH, 50 psi, 6 hrs | Oxime → Amine |
Substitution Reactions
The bromophenyl group participates in cross-coupling reactions:
-
Suzuki–Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, ArB(OH)₂ | DME, Na₂CO₃, 80°C, 12 hrs | Bromophenyl → Biaryl |
Cyclization Reactions
The imidazo[2,1-b]thiazole core facilitates ring-forming reactions:
-
Heterocycle Formation :
Heating with ammonium acetate in acetic acid generates fused pyridine derivatives .
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| NH₄OAc, AcOH | Reflux, 8 hrs | Formation of imidazo-thiazolo-pyridine |
Functionalization of the Oxime Ether
The oxime ether undergoes nucleophilic displacement:
-
Ether Cleavage :
Treatment with BBr₃ in dichloromethane cleaves the ether bond, yielding a hydroxylamine intermediate .
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, 0°C to RT, 3 hrs | Ether → Hydroxylamine |
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert but influences electronic properties:
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Imidazothiazole Derivatives
Key Observations :
- Halogen Effects: Bromine (target) vs.
- Oxime Chain Diversity: The target’s trifluoromethylphenoxyethyl chain enhances lipophilicity compared to CITCO’s dichlorobenzyl group, which may improve membrane permeability .
- Thioether vs.
Physicochemical Properties
Table 2: Molecular Properties and Predicted Parameters
Analysis :
- Trifluoromethyl groups (target and ) improve metabolic stability due to strong C-F bonds .
Q & A
Q. What are the optimal synthetic routes for preparing 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime?
Methodological Answer: The synthesis typically involves two key steps:
Imidazo-thiazole Core Formation : Condensation of substituted bromophenyl precursors with thioamide derivatives under reflux in ethanol or acetonitrile. Microwave-assisted synthesis (130°C, 45 min) can improve yield and reduce reaction time .
Oxime Formation : Reaction of the aldehyde intermediate with hydroxylamine derivatives (e.g., O-{2-[3-(trifluoromethyl)phenoxy]ethyl}hydroxylamine) in polar aprotic solvents (DMF or DMSO) at 60–80°C. Catalysts like pyridine or acetic acid may accelerate imine bond formation .
Critical Parameters : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer :
- FT-IR : Identify functional groups:
- NMR :
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. What crystallographic methods are suitable for determining the compound’s 3D structure, and how do dihedral angles impact bioactivity?
Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water). Resolve structure using software like SHELX .
- Structural Insights :
- Planarity of the imidazo-thiazole core (dihedral angles <5° with substituents) enhances π-π stacking with biological targets .
- Substituent orientation (e.g., trifluoromethylphenoxy group) affects hydrophobic interactions in binding pockets .
Example : In related compounds, dihedral angles of 3.6–4.8° correlate with improved enzyme inhibition .
Q. How can computational modeling predict biological targets, and how should discrepancies with experimental data be resolved?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases, cytochrome P450). Align with known inhibitors (e.g., ATP-competitive compounds) .
- Addressing Discrepancies :
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Adjust force fields (e.g., AMBER) for halogen bonding (Br, CF₃ groups) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD/RMSF to refine docking poses .
Case Study : For imidazo-thiazole derivatives, docking-predicted binding modes (e.g., 9c) showed 80% alignment with crystallographic data after MD refinement .
Q. What strategies mitigate synthetic yield variability in multi-step reactions?
Methodological Answer :
- Step Optimization :
- Analytical QC :
Q. How does the trifluoromethylphenoxy substituent influence solubility and bioavailability?
Methodological Answer :
- LogP Measurement : Use shake-flask method (octanol/water). CF₃ groups increase lipophilicity (LogP ~3.5), requiring formulation with cyclodextrins or PEGylation for aqueous solubility .
- Permeability Assays : Caco-2 cell models show enhanced permeability (Papp >1 × 10⁻⁶ cm/s) due to halogenated aryl groups .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) between batches be resolved?
Methodological Answer :
Q. Why might computational binding scores conflict with experimental enzyme inhibition results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
